REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH:4]([OH:6])[CH3:5].[H-].[Na+].[NH2:10][C:11]1[N:12]=[C:13](Cl)[C:14]([C:17]#[N:18])=[N:15][CH:16]=1>O1CCOCC1>[NH2:10][C:11]1[N:12]=[C:13]([O:6][CH:4]([CH3:5])[CH2:3][N:2]([CH3:7])[CH3:1])[C:14]([C:17]#[N:18])=[N:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
CN(CC(C)O)C
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C(=NC1)C#N)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with methanol
|
Type
|
WASH
|
Details
|
The cartridge was rinsed with methanol
|
Type
|
WASH
|
Details
|
the product was eluted with 2 M NH3 in methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic fractions were concentrated
|
Reaction Time |
30 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
NC=1N=C(C(=NC1)C#N)OC(CN(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |